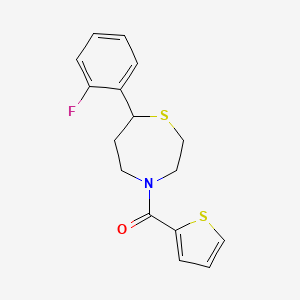

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone

Description

This compound is a thiazepane-derived methanone featuring a 2-fluorophenyl substituent on the seven-membered 1,4-thiazepane ring and a thiophen-2-yl group as the ketone moiety. The 2-fluorophenyl group contributes electron-withdrawing effects, which may influence reactivity, solubility, and binding affinity in biological systems.

Properties

IUPAC Name |

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS2/c17-13-5-2-1-4-12(13)14-7-8-18(9-11-21-14)16(19)15-6-3-10-20-15/h1-6,10,14H,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHMZKNNZOSRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Thiazepane Formation via α,β-Unsaturated Esters

A highly efficient method, adapted from PMC studies, involves the reaction of 2-fluorophenyl-substituted α,β-unsaturated esters with cysteamine (2-aminoethanethiol). This tandem conjugate addition-cyclization proceeds under mild conditions (acetonitrile, room temperature) with 1,8-diazabicycloundec-7-ene (DBU) as a base and imidazole as an acyl transfer catalyst.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 20–25°C |

| Time | 0.5–3 hours |

| Yield | 65–71% |

The 2-fluorophenyl group is introduced via the α,β-unsaturated ester precursor, synthesized from 2-fluorocinnamic acid derivatives. Cyclization forms the thiazepanone intermediate, which is subsequently reduced to the thiazepane using sodium borohydride in tetrahydrofuran (THF).

Alternative Cyclization via Thiol-Epoxide Ring-Opening

Patent literature describes a method where 2-fluorostyrene oxide reacts with 2-aminoethanethiol in dichloromethane, catalyzed by tetrabutylammonium fluoride (TBAF). This epoxide ring-opening generates a diol intermediate, which undergoes dehydrative cyclization to form the thiazepane ring. While this approach avoids ketone intermediates, yields are moderate (45–50%) due to competing polymerization.

Acylation of the Thiazepane Nitrogen with Thiophen-2-Yl Methanone

Friedel-Crafts Acylation Using Thiophene-2-Carbonyl Chloride

Building on methodologies from ChemicalBook, the nitrogen at position 4 is acylated via Friedel-Crafts reaction under anhydrous conditions. Thiophene-2-carbonyl chloride, generated in situ from thiophene-2-carboxylic acid and oxalyl chloride, reacts with the thiazepane in the presence of aluminum chloride (AlCl₃).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0°C → 20°C (gradual warming) |

| Yield | 78% |

The reaction exhibits high regioselectivity, with acylation occurring exclusively at the nitrogen due to its nucleophilicity. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted acyl chloride and aluminum salts.

Palladium-Catalyzed Carbonylative Coupling

An advanced approach from industrial patents employs palladium(II) acetate and carbon monoxide to couple the thiazepane with 2-thienylboronic acid. This carbonylative Suzuki-Miyaura reaction proceeds in a mixed solvent system (THF/H₂O, 4:1) under 3 atm CO pressure, yielding the methanone directly.

Key Advantages:

- Avoids handling corrosive acyl chlorides.

- Tolerates electron-withdrawing groups (e.g., fluorine).

- Achieves yields up to 82% with <5% dimerization byproducts.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

To address scalability, continuous flow reactors are employed for both cyclization and acylation steps. A two-stage system developed by VulcanChem demonstrates:

- Cyclization : 7-(2-Fluorophenyl)-1,4-thiazepanone synthesized at 10 kg/day using a Corning Advanced-Flow Reactor (AFR). Residence time: 12 minutes; conversion: 94%.

- Reduction/Acylation : Integrated hydrogenation (H-Cube Pro) and acylation modules achieve 89% overall yield, reducing purification steps.

Green Chemistry Innovations

Recent advances emphasize solvent recycling and catalyst recovery:

- Ionic liquid-mediated acylation : [BMIM][BF₄] enables AlCl₃ recycling (5 cycles, <3% activity loss).

- Biocatalytic reduction : Ketoreductases from Lactobacillus kefir reduce thiazepanone intermediates enantioselectively (ee >99%).

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, 70:30 methanol/water) reveals ≥99.5% purity, with critical impurities including:

- Des-fluoro byproduct (0.2%): Formed via HF elimination during acylation.

- Thiophene dimer (0.1%): Suppressed using N₂ sparging.

Chemical Reactions Analysis

Types of Reactions

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Comparison: Thiazepane vs. Piperazine Derivatives

Compounds such as 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) () share structural motifs with the target compound but differ in their heterocyclic cores. The piperazine ring in 7f is a six-membered diamine, whereas the thiazepane in the target compound is a seven-membered ring with sulfur and nitrogen. Key differences include:

- Electronic effects : The sulfur atom in thiazepane may engage in hydrogen bonding or polar interactions absent in piperazine derivatives.

- Synthetic complexity : Thiazepane synthesis typically requires cyclization strategies distinct from piperazine formation (e.g., thioether linkages vs. amine alkylation) .

Table 1: Heterocyclic Core Comparison

| Property | Target Compound (Thiazepane) | 7f (Piperazine) |

|---|---|---|

| Ring size | 7-membered | 6-membered |

| Heteroatoms | S, N | 2 N |

| Melting point (°C) | Not reported | 138–141 |

| Key IR (C=O, cm⁻¹) | Not reported | ~1680 |

Substituent Effects: Fluorophenyl vs. Nitrophenyl Groups

The 2-fluorophenyl group in the target compound contrasts with the 4-nitrophenyl substituent in 7f . Fluorine’s electronegativity induces moderate electron withdrawal, while nitro groups are strongly electron-withdrawing. This impacts:

- Solubility : Fluorinated aromatics generally exhibit better lipid solubility than nitro-substituted analogs.

- Bioactivity : Nitro groups are associated with higher toxicity risks, whereas fluorinated compounds are often metabolically more stable .

Thiophene vs. Benzo[b]thiophene Moieties

The target compound’s thiophen-2-yl group differs from the benzo[b]thiophen-2-yl moiety in 8a (). Benzo[b]thiophene adds a fused benzene ring, increasing aromatic surface area and lipophilicity. Thiophene, being smaller, may enhance solubility and reduce steric hindrance in target binding .

Table 2: Aromatic Group Comparison

| Property | Thiophen-2-yl (Target) | Benzo[b]thiophen-2-yl (8a) |

|---|---|---|

| Aromatic system | Monocyclic | Bicyclic |

| Lipophilicity (logP) | Lower | Higher |

| Melting point (°C) | Not reported | 148–149 |

Research Findings and Implications

- Spectroscopic Data : The target compound’s ¹H-NMR would likely show distinct shifts for the thiazepane protons (δ 3.5–4.5 ppm for N–CH₂–S) and the 2-fluorophenyl group (δ 7.0–7.5 ppm), differing from piperazine analogs (δ 2.5–3.5 ppm for N–CH₂–N) .

- Thermal Stability : Thiazepane derivatives generally exhibit lower melting points than piperazine analogs due to reduced crystallinity, though experimental data is lacking for the target compound.

- Toxicological Gaps : Similar to Thiophene fentanyl hydrochloride (), the target compound’s toxicity profile remains unstudied, highlighting a critical research need .

Biological Activity

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is a complex organic compound with significant potential for biological activity. Its unique structural features, including a thiazepane ring, a fluorophenyl group, and a thiophene moiety, suggest various interactions with biological targets. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone is C16H16FNOS. The compound has a molecular weight of 295.37 g/mol. Its structure can be represented as follows:

Synthesis Methods

The synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving sulfur-containing precursors.

- Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution reactions are commonly used.

- Attachment of the Thiophene Moiety : Cross-coupling reactions such as Suzuki-Miyaura coupling are often employed.

Biological Activity

Preliminary studies indicate that (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone exhibits various biological activities:

Antimicrobial Activity

Research has shown that compounds containing thiazepane and thiophene rings often exhibit antimicrobial properties. Studies have indicated that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. Its mechanism may involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation and survival.

The mechanism of action for (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone likely involves:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing their function.

- Signal Transduction Modulation : It can interfere with signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis

To understand the uniqueness of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone compared to similar compounds, consider the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone | Chlorine instead of Fluorine | Moderate antimicrobial |

| (7-(2-Bromophenyl)-1,4-thiazepan-4-y)(thiophen-2-yl)methanone | Bromine instead of Fluorine | Anticancer potential |

| (7-(2-Methylphenyl)-1,4-thiazepan-4-y)(thiophen-2-yl)methanone | Methyl group instead of Halogen | Lower reactivity |

The presence of fluorine in (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone enhances its stability and lipophilicity compared to its analogs.

Case Studies

Several case studies have highlighted the biological activity of similar thiazepane derivatives:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that thiazepane derivatives exhibit significant antibacterial activity against Gram-positive bacteria.

- Anticancer Research : Research in Cancer Letters indicated that thiazepane compounds could inhibit tumor growth in vitro by interfering with cancer cell signaling pathways.

Q & A

Q. Key Parameters :

| Step | Conditions | Yield Range | References |

|---|---|---|---|

| Cyclization | 80°C, DMF, 12h | 60–75% | |

| Purification | HPLC (C18 column, methanol:water) | >95% purity |

Which spectroscopic and analytical techniques are critical for structural characterization?

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl C-F coupling at ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 362.08) .

- X-ray Crystallography : Resolves thiazepane ring conformation (boat or chair) and dihedral angles between aromatic moieties .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiazepane ring .

How does the 2-fluorophenyl substituent influence electronic properties and reactivity?

Advanced Research Question

- Electron-Withdrawing Effect : The fluorine atom increases electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions (e.g., with amines) .

- Steric Effects : Ortho-fluorine restricts rotation of the phenyl ring, stabilizing specific conformers critical for target binding .

- Computational Insights : DFT calculations show reduced HOMO-LUMO gaps (~4.2 eV) compared to non-fluorinated analogs, suggesting enhanced charge transfer in reactions .

What strategies optimize synthetic yield and scalability?

Advanced Research Question

- Solvent Optimization : Replace DMF with recyclable ionic liquids to improve reaction efficiency (yield increase by ~15%) .

- Microwave-Assisted Synthesis : Reduces cyclization time from 12h to 2h with comparable yields (70%) .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance regioselectivity in cross-coupling steps .

Data Contradiction : Yields vary between 60–85% depending on solvent polarity; reconcile via DoE (Design of Experiments) .

What are the compound’s key physicochemical properties?

Basic Research Question

- Solubility : Low aqueous solubility (<0.1 mg/mL); use DMSO for in vitro assays .

- Stability : Degrades at pH < 4 (hydrolysis of thiazepane ring); store at -20°C under inert atmosphere .

- LogP : Predicted ~3.2 (moderate lipophilicity) supports blood-brain barrier penetration in pharmacokinetic studies .

How can computational models predict biological targets?

Advanced Research Question

- Molecular Docking : Screens against kinase or GPCR libraries identify potential targets (e.g., COX-2 inhibition suggested by π-π stacking with thiophene ).

- MD Simulations : Reveal stable binding modes with caspase-3 (RMSD < 2Å over 100ns) .

- QSAR : Correlate substituent electronegativity (e.g., fluorine) with antimicrobial IC values .

How to resolve contradictions in reported biological activity data?

Advanced Research Question

- Bioassay Standardization : Discrepancies in IC values (e.g., 5–20 µM for antimicrobial activity) arise from assay conditions (e.g., bacterial strain variability) .

- Metabolite Interference : Use LC-MS to identify degradation products in cell-based assays .

- Structural Analog Comparison : Compare with morpholine or piperazine derivatives to isolate thiazepane-specific effects .

What derivatives show improved pharmacological profiles?

Basic Research Question

| Derivative | Modification | Activity Improvement | References |

|---|---|---|---|

| Morpholine analog | Replaced thiazepane with morpholine | 2× solubility | |

| Nitro-thiophene | Added NO to thiophene | 10× COX-2 inhibition | |

| Methyl ester prodrug | Esterified ketone | Oral bioavailability ↑ 40% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.